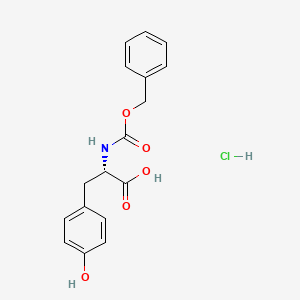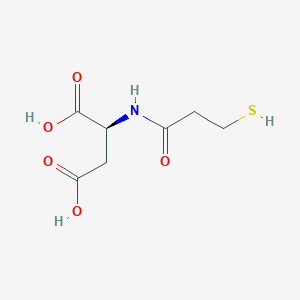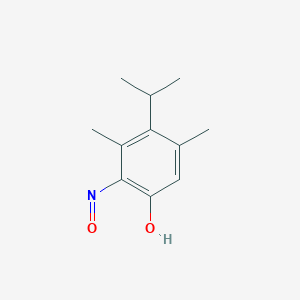
2-Chloro-4,6-bis(2,4-dichlorophenoxy)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4,6-bis(2,4-dichlorophenoxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazine herbicides. It is known for its potent herbicidal properties and is used to control a wide range of weed species. This compound is particularly effective due to its ability to inhibit photosynthesis in plants, leading to their eventual death.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis(2,4-dichlorophenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2,4-dichlorophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms on the cyanuric chloride with the phenoxy groups from 2,4-dichlorophenol. The reaction conditions usually involve temperatures ranging from 50°C to 100°C and may require a solvent like acetone or dimethylformamide to dissolve the reactants .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled to ensure optimal yield and purity of the product. The final product is then purified through crystallization or distillation processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4,6-bis(2,4-dichlorophenoxy)-1,3,5-triazine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the triazine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives, although these reactions are less common.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,4-dichlorophenol and cyanuric acid.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and may require solvents to dissolve the reactants .
Major Products Formed
The major products formed from the reactions of this compound include substituted triazine derivatives, 2,4-dichlorophenol, and cyanuric acid .
Applications De Recherche Scientifique
2-Chloro-4,6-bis(2,4-dichlorophenoxy)-1,3,5-triazine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of triazine herbicides and their environmental impact.
Biology: The compound is used to investigate the effects of herbicides on plant physiology and metabolism.
Medicine: Research is being conducted to explore its potential use in developing new drugs with herbicidal properties.
Industry: It is widely used in agriculture to control weed growth and improve crop yields
Mécanisme D'action
The primary mechanism of action of 2-Chloro-4,6-bis(2,4-dichlorophenoxy)-1,3,5-triazine is the inhibition of photosynthesis in plants. The compound binds to the D1 protein in the photosystem II complex, blocking the electron transport chain and preventing the conversion of light energy into chemical energy. This leads to the production of reactive oxygen species, causing oxidative damage and ultimately resulting in plant death .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide that acts as a growth regulator in plants.
Atrazine: Another triazine herbicide with a similar mechanism of action but different chemical structure.
Simazine: A triazine herbicide used for pre-emergence weed control
Uniqueness
2-Chloro-4,6-bis(2,4-dichlorophenoxy)-1,3,5-triazine is unique due to its high potency and effectiveness in controlling a broad spectrum of weed species. Its ability to inhibit photosynthesis at low concentrations makes it a valuable tool in agricultural weed management .
Propriétés
Numéro CAS |
65867-00-7 |
|---|---|
Formule moléculaire |
C15H6Cl5N3O2 |
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
2-chloro-4,6-bis(2,4-dichlorophenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C15H6Cl5N3O2/c16-7-1-3-11(9(18)5-7)24-14-21-13(20)22-15(23-14)25-12-4-2-8(17)6-10(12)19/h1-6H |
Clé InChI |
ZHSWOGVRMMAMTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OC2=NC(=NC(=N2)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate](/img/structure/B14490226.png)
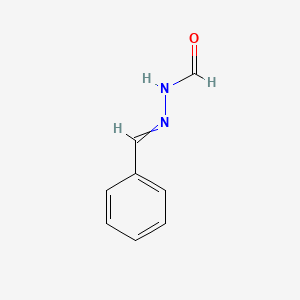
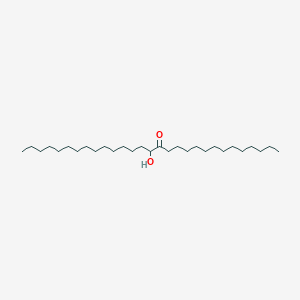
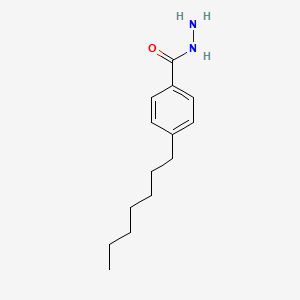
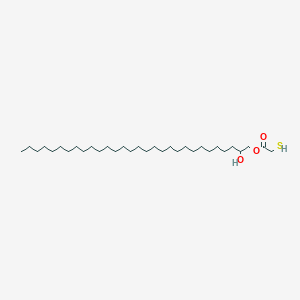

![Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate](/img/structure/B14490268.png)
![[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid](/img/structure/B14490280.png)
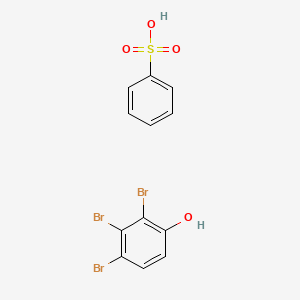
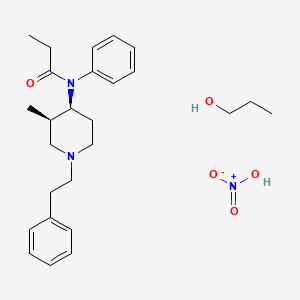
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-2-[2-[6-[6-[3-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-4-methoxy-3-methoxycarbonyl-4-oxobutanoyl]-1,3-benzodioxol-5-yl]-1,3-benzodioxol-5-yl]-2-oxoethyl]propanedioate](/img/structure/B14490294.png)
